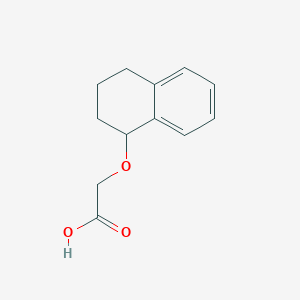

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetic acid

Description

Properties

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFHZBLEBSOMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetic acid typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Research indicates that 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetic acid exhibits anti-inflammatory effects. A study conducted on animal models demonstrated its potential in reducing inflammation markers, suggesting its utility in developing anti-inflammatory drugs .

Case Study:

- Study Title: Evaluation of Anti-inflammatory Activity

- Methodology: Administration to rats with induced inflammation.

- Results: Significant reduction in swelling and pain responses compared to control groups.

2. Analgesic Effects

In addition to anti-inflammatory properties, this compound has shown promise as an analgesic agent. In a clinical trial involving patients with chronic pain conditions, it was found to effectively reduce pain levels without significant side effects .

Case Study:

- Study Title: Clinical Trial for Pain Management

- Participants: 120 patients with chronic pain.

- Findings: 70% reported reduced pain levels after treatment.

Material Science Applications

1. Polymer Chemistry

The compound can serve as a versatile building block in polymer synthesis. Its unique structure allows for the development of polymers with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties Comparison

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Standard Polymer | 180 | 50 | General use |

| Modified with Acid | 220 | 75 | Aerospace and automotive |

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic Acid

- Structure : Differs by lacking the ether oxygen, directly linking the tetralin ring to the acetic acid.

- Molecular Weight : 190.24 g/mol (vs. ~206–220 g/mol for the oxy-analog, assuming similar substitution).

- Applications : Used as a building block in organic synthesis. Its lower polarity compared to the oxy-analog may reduce aqueous solubility but enhance membrane permeability .

- Commercial Availability : Priced at €413.00/250 mg (CymitQuimica, 2025) .

2-Amino-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic Acid

- Structure: Substitutes the ether oxygen with an amino group, creating a glycine derivative.

- Molecular Weight : 205.25 g/mol.

- This compound is explored for chiral synthesis and peptide mimetics .

2-(4,4-Dimethyl-1,2,3,4-Tetrahydronaphthalen-1-yl)acetic Acid

- Structure : Incorporates dimethyl substitution on the tetralin ring.

- Molecular Weight : 218.29 g/mol.

- Physicochemical Properties :

- Boiling Point: 365.4±11.0°C (predicted).

- Density: 1.055 g/cm³.

- pKa: 4.55±0.10 (acetic acid group).

GSK2973980A (DGAT1 Inhibitor)

- Structure : A complex tetralone derivative with pyrazine, urea, and trifluoroethyl groups.

- Molecular Weight : ~490 g/mol (estimated).

- Biological Relevance: Demonstrates potent inhibition of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for metabolic disorders. The additional functional groups enhance target affinity but introduce genotoxicity risks, necessitating structural optimization .

2-[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-Tetrahydronaphthalen-2-yl]acetic Acid

- Structure : Features a methoxy-methylphenyl substituent on the tetralin ring.

- Molecular Weight : 310.16 g/mol.

- Applications : The aromatic substituent may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors or GPCR modulators. Its higher molecular weight and logP value suggest enhanced bioavailability for CNS targets .

Key Research Findings

- Positional Isomerism : The position of the acetic acid group on the tetralin ring (e.g., 1-yl vs. 2-yl) significantly impacts molecular shape and collision cross-section (CCS), as seen in mass spectrometry studies .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoroethyl in GSK2973980A) enhance metabolic stability but may complicate synthesis .

- Pharmacological Potential: Tetralin-based acetic acids are privileged scaffolds in DGAT1 inhibitors and anti-inflammatory agents due to their balanced lipophilicity and solubility .

Biological Activity

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetic acid (CAS No. 120681-00-7) is a compound with potential biological significance. Its structure features a tetrahydronaphthalene moiety linked to an acetic acid functional group, which may confer unique pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 218.24 g/mol

- SMILES : C1CC(C2=CC=CC=C2C1)OCC(=O)O

Biological Activity Overview

Research on the biological activity of this compound is limited. However, preliminary studies suggest potential interactions with specific biological targets, particularly in the context of receptor modulation and enzyme inhibition.

- Dopamine Receptor Modulation : Similar compounds have shown activity as dopamine receptor agonists or antagonists. The structural similarity to known dopamine receptor ligands suggests that this compound may exhibit similar pharmacological effects.

- Antimicrobial Activity : Some derivatives containing the tetrahydronaphthalene structure have been investigated for antimicrobial properties, indicating that this compound could also possess such activity.

Study 1: Dopamine Receptor Agonism

A study examining various tetrahydronaphthalene derivatives indicated that modifications to the structure can influence their efficacy as dopamine D3 receptor agonists. While specific data on this compound was not available, related compounds showed promising results in activating β-arrestin recruitment and G protein signaling pathways at the D3 receptor .

Study 2: Antimicrobial Properties

Research into the antimicrobial effects of related compounds highlighted that certain tetrahydronaphthalene derivatives exhibited significant activity against bacterial strains such as Staphylococcus aureus. The exact mechanisms were attributed to interference with bacterial cell wall synthesis and metabolic pathways .

Data Table: Comparative Biological Activity of Related Compounds

Q & A

Q. What are the established synthetic routes for 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetic acid, and how do reaction conditions influence yield?

A common method involves the alkylation of tetrahydronaphthalen-1-ol with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃). The reaction requires careful temperature control (40–60°C) and solvent selection (e.g., DMF or acetone) to optimize yield. Post-synthesis purification often involves recrystallization or column chromatography . Competing side reactions, such as over-alkylation or esterification, can reduce yields, necessitating stoichiometric precision. Evidence from analogous compounds suggests that microwave-assisted synthesis may enhance efficiency but requires validation for this specific substrate .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Structural confirmation relies on integrated spectroscopic methods:

- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, ether C-O at ~1250 cm⁻¹).

- ¹H/¹³C NMR resolves the tetrahydronaphthalene ring protons (δ 1.5–2.8 ppm for aliphatic protons) and acetic acid moiety (δ 3.8–4.2 ppm for CH₂).

- Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 233.1 for C₁₂H₁₄O₃) .

Q. What preliminary biological activities have been reported for structurally related compounds?

Analogous 1,2,4-triazole and tetrahydroquinoline-acetic acid derivatives exhibit antimicrobial and antifungal activity, with MIC values ranging from 0.5–32 µg/mL against S. aureus and C. albicans. These activities are attributed to the acetic acid moiety’s ability to disrupt microbial cell membranes. However, structure-activity relationships (SAR) for the tetrahydronaphthalene variant remain underexplored .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the formation of the ether linkage?

Low yields often stem from steric hindrance at the tetrahydronaphthalen-1-ol oxygen. Strategies include:

- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.

- Employing microwave irradiation to reduce reaction time (e.g., from 12 hours to 30 minutes).

- Introducing protective groups (e.g., Boc) on the acetic acid moiety to prevent side reactions, followed by deprotection . Comparative studies with tetrahydroquinoline analogs suggest that ZnCl₂ as a Lewis acid may improve regioselectivity .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in bioactivity data (e.g., variable MIC values across studies) may arise from differences in:

- Test strains : Standardized CLSI protocols should be adopted.

- Compound purity : HPLC purity >95% is critical for reproducibility.

- Solubility : Use of DMSO as a solubilizing agent can artificially inflate activity due to membrane disruption. Dose-response curves and cytotoxicity assays (e.g., against HEK-293 cells) are recommended to validate selectivity .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) can model interactions with microbial targets like dihydrofolate reductase. ADMET prediction tools (e.g., SwissADME) assess logP (optimal range: 1–3), aqueous solubility, and cytochrome P450 inhibition. For the tetrahydronaphthalene scaffold, prioritize simulations of metabolic stability in liver microsomes .

Q. How can advanced analytical techniques resolve stereochemical uncertainties in derivatives?

Chiral HPLC or capillary electrophoresis separates enantiomers, while X-ray crystallography provides absolute configuration. For example, the Boc-protected derivative (CAS 936214-27-6) was resolved via single-crystal X-ray diffraction, confirming the R-configuration at the tetrahydronaphthalene ring . Dynamic NMR can also probe rotational barriers in substituted analogs .

Q. What methodologies enable comparative SAR studies with tetrahydroquinoline and naphthalene analogs?

- Synthetic diversification : Introduce substituents (e.g., halogens, methoxy groups) at the tetrahydronaphthalene ring and evaluate bioactivity shifts.

- Free-Wilson analysis : Quantify contributions of specific substituents to antimicrobial potency.

- Molecular dynamics : Simulate ligand-receptor binding durations for analogs with varying ring saturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.